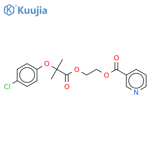

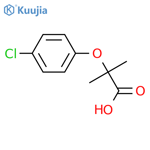

Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals

,

Spectrochimica Acta,

2008,

(5),

1231-1237